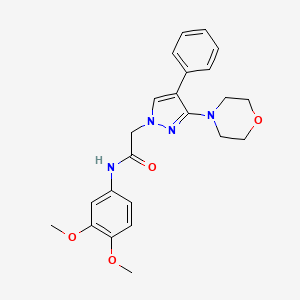

N-(3,4-dimethoxyphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide

Description

N-(3,4-dimethoxyphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide is an acetamide derivative featuring a 3,4-dimethoxyphenyl group and a substituted pyrazole ring with a morpholino moiety. The morpholino group is known to enhance solubility and metabolic stability, while the 3,4-dimethoxyphenyl substituent may influence receptor binding affinity and lipophilicity .

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-2-(3-morpholin-4-yl-4-phenylpyrazol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O4/c1-29-20-9-8-18(14-21(20)30-2)24-22(28)16-27-15-19(17-6-4-3-5-7-17)23(25-27)26-10-12-31-13-11-26/h3-9,14-15H,10-13,16H2,1-2H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTAGITTVFYXDGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dimethoxyphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure

The compound can be represented by the following structure:

Research indicates that compounds with a pyrazole structure, such as N-(3,4-dimethoxyphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide, often exhibit significant biological activities due to their ability to interact with various biological targets. The presence of the morpholino and dimethoxyphenyl groups suggests potential interactions with neurotransmitter systems and enzymes.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of pyrazole derivatives. For example, compounds similar to N-(3,4-dimethoxyphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide have shown promising results against various bacterial strains. A study highlighted that certain pyrazole derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Anti-inflammatory Effects

The anti-inflammatory potential of related pyrazole compounds has also been documented. One study demonstrated that specific derivatives inhibited lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and TNF-α, indicating their role in modulating inflammatory responses .

Anticancer Properties

Compounds with similar structural features have been tested for anticancer activity. In vitro studies have shown that some pyrazole derivatives can induce apoptosis in cancer cell lines, suggesting their potential as chemotherapeutic agents . The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation and survival.

Case Studies

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The acetamide core is a common scaffold in medicinal chemistry. Key analogs include:

Structural Insights :

- Morpholino vs.

- Pyrazole vs. Pyrimidine (Epirimil) : The pyrazole ring in the target compound offers a planar structure for π-π stacking, whereas Epirimil’s pyrimidine-thioether moiety may enhance metabolic stability .

- Methoxy Positioning (Benzothiazole Derivatives) : The 3,4-dimethoxyphenyl group in the target compound contrasts with 2- or 4-methoxy substitutions in benzothiazole analogs, which could alter binding pocket interactions .

Pharmacological Activity and Selectivity

- A-740003 : Demonstrates dose-dependent efficacy in neuropathic pain models (ED₅₀ = 10 mg/kg) via P2X7 receptor antagonism, a target linked to inflammatory signaling .

- Epirimil : Shows anticonvulsant activity in rodent models, likely through sodium channel modulation, with a reported ED₅₀ of 15 mg/kg in maximal electroshock tests .

- Benzothiazole Derivatives : Patent data () highlight trifluoromethyl groups for enhanced bioavailability, though specific activity data are unavailable .

Target Compound Hypotheses :

- The morpholino group may confer selectivity for kinases or GPCRs over ion channels (contrasting Epirimil).

- The 3,4-dimethoxyphenyl group could mimic catecholamines, suggesting dopamine or adrenergic receptor interactions.

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | A-740003 | Epirimil |

|---|---|---|---|

| Molecular Weight | ~450 g/mol (estimated) | 483.5 g/mol | 410.5 g/mol |

| LogP (Predicted) | 2.8 (moderate lipophilicity) | 3.5 (high lipophilicity) | 2.1 (moderate) |

| Solubility | High (morpholino enhances) | Low (quinolinylamino) | Moderate (thioether) |

Key Observations :

- The target compound’s morpholino group likely improves aqueous solubility compared to A-740003, aiding blood-brain barrier penetration for CNS targets .

- Fluorine atoms in Example 83 () enhance metabolic stability but may increase toxicity risks compared to methoxy groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.